molecular formula C9H6Cl2N4O2 B6634291 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine

2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine

Katalognummer B6634291
Molekulargewicht: 273.07 g/mol
InChI-Schlüssel: ONOSAIYUWHMAAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, commonly known as MNIP, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases related to DNA damage and repair. In

Wirkmechanismus

MNIP works by selectively inhibiting the activity of 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, an enzyme involved in DNA repair. 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine is activated in response to DNA damage and plays a critical role in repairing single-strand breaks. However, excessive activation of 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine can lead to the depletion of cellular energy and ultimately cell death. By inhibiting 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, MNIP can prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MNIP has been shown to have potent anti-tumor activity in preclinical models. In addition, MNIP has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. However, MNIP has also been shown to have some toxic effects, particularly at high doses. Further research is needed to fully understand the biochemical and physiological effects of MNIP.

Vorteile Und Einschränkungen Für Laborexperimente

MNIP has several advantages for laboratory research, including its high selectivity for 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine and its well-established synthesis method. However, MNIP also has some limitations, particularly in terms of its toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers working with MNIP.

Zukünftige Richtungen

There are several future directions for research on MNIP. One area of interest is the development of MNIP analogs with improved selectivity and efficacy. Another area of interest is the investigation of MNIP in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the potential applications of MNIP in other diseases related to DNA damage and repair. Overall, MNIP has significant potential for further research and development in the field of cancer and DNA damage and repair.

Synthesemethoden

MNIP can be synthesized using a multistep process involving the reaction of 2,6-dichloropyridine with 4-nitroimidazole in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with a reducing agent to form MNIP. The synthesis of MNIP has been optimized for high yield and purity, making it a viable option for laboratory research.

Wissenschaftliche Forschungsanwendungen

MNIP has been extensively studied for its potential applications in cancer treatment. 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. MNIP has been shown to selectively target 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, making it a promising candidate for cancer therapy. In addition, MNIP has also been studied for its potential use in other diseases related to DNA damage and repair, such as neurodegenerative disorders and cardiovascular diseases.

Eigenschaften

IUPAC Name

2,6-dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-6(9(11)13-7)3-14-4-8(12-5-14)15(16)17/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOSAIYUWHMAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN2C=C(N=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.